[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521568
InChI: InChI=1S/C13H19NO.ClH/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-10H2;1H
SMILES:
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride

CAS No.:

Cat. No.: VC16521568

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride -

Specification

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name [2-(piperidin-4-ylmethyl)phenyl]methanol;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-10H2;1H
Standard InChI Key ULLKUXKQWSXQCT-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CC2=CC=CC=C2CO.Cl

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride likely involves multi-step organic reactions, drawing parallels to methods used for analogous piperidine-containing compounds:

  • Core Structure Assembly:

    • A Mitsunobu reaction or nucleophilic substitution may introduce the piperidin-4-ylmethyl group to a pre-functionalized benzyl alcohol derivative. For example, chlorination of 2-(hydroxymethyl)phenol followed by reaction with piperidin-4-ylmethanol could yield the intermediate .

    • In a reported synthesis of a related compound, (4-(3-(piperidin-1-yl)propoxy)phenyl)methanol hydrochloride, chlorinated intermediates were reacted with hydroxybenzyl alcohol under basic conditions .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Proton NMR of similar compounds reveals peaks corresponding to the piperidine ring (δ 1.3–1.8 ppm for CH₂ groups, δ 2.5–3.0 ppm for N–CH₂) and aromatic protons (δ 6.8–7.4 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 239.74 .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Piperidine Substitution: Tertiary amines in piperidine enhance receptor binding via ionic interactions. For example, replacing piperidine with morpholine reduces H₃R affinity by 10-fold .

  • Hydroxymethyl Position: Ortho-substitution (2-position) on the phenyl ring may sterically hinder binding compared to para-substituted analogs, as seen in H₃R ligands .

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